molecular formula C42H53NO16 B12292747 Cinerubin A hydrochloride

Cinerubin A hydrochloride

Cat. No.: B12292747
M. Wt: 827.9 g/mol
InChI Key: STUJMJDONFVTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinerubin A hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces violaceochromogenes. Anthracyclines are a class of drugs used in cancer chemotherapy derived from certain types of Streptomyces bacteria. This compound is known for its potent antitumor properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinerubin A hydrochloride involves the fermentation of Streptomyces violaceochromogenes. The fermentation process includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The specific conditions for fermentation include maintaining the culture at 27°C for 7 days in a medium containing starch, soybean meal, yeast extract, calcium carbonate, and thiostreptone .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is extracted with organic solvents like acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques such as silica-gel column chromatography and LH-20 column chromatography .

Chemical Reactions Analysis

Types of Reactions

Cinerubin A hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the anthracycline structure.

    Substitution: Substitution reactions can occur at various positions on the anthracycline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.

Scientific Research Applications

Cinerubin A hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of anthracyclines.

    Biology: The compound is used to study the effects of anthracyclines on cellular processes and to investigate the mechanisms of drug resistance in cancer cells.

    Medicine: this compound is studied for its antitumor properties and potential use in cancer therapy.

    Industry: The compound is used in the development of new anthracycline derivatives with improved therapeutic properties.

Comparison with Similar Compounds

Cinerubin A hydrochloride is compared with other anthracyclines such as:

This compound is unique due to its specific structure and the presence of certain sugar moieties that influence its biological activity and pharmacokinetics.

Properties

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3

InChI Key

STUJMJDONFVTGM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

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